

spectroscopic data (NMR, IR, MS) of 6-Chloro-2-methoxynicotinaldehyde

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Compound of Interest

| | |
|----------------|-----------------------------------|
| Compound Name: | 6-Chloro-2-methoxynicotinaldehyde |
| Cat. No.: | B1353488 |

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An In-depth Technical Guide to the Spectroscopic Data of **6-Chloro-2-methoxynicotinaldehyde**

This technical guide offers a comprehensive overview of the spectroscopic data for **6-Chloro-2-methoxynicotinaldehyde** (CAS No. 95652-81-6). Designed for researchers, scientists, and professionals in drug development, this document provides available spectral data, detailed experimental protocols for data acquisition, and visualizations of the synthesis and analytical workflows.

Chemical Structure and Properties

- IUPAC Name: 6-chloro-2-methoxypyridine-3-carbaldehyde
- Molecular Formula: C₇H₆ClNO₂
- Molecular Weight: 171.58 g/mol
- Appearance: White to yellow solid.[1]
- Melting Point: 78-81°C.[1]

Spectroscopic Data Summary

The following tables summarize the available and predicted quantitative spectral data for **6-Chloro-2-methoxynicotinaldehyde**.

Table 1: ^1H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment | Solvent/Frequency |
|------------------------------------|--------------|-----------------------------|-------------------|------------------------------|------------------------------|
| 10.17 | s | - | 1H | Aldehyde (-CHO) | CDCl_3 / 300 MHz[2] |
| 8.07 | d | 8.04 | 1H | Pyridine Ring (H-4) | CDCl_3 / 300 MHz[2] |
| 7.03 | d | 8.04 | 1H | Pyridine Ring (H-5) | CDCl_3 / 300 MHz[2] |
| 3.79 | s | - | 3H | Methoxy (-OCH ₃) | CDCl_3 / 300 MHz[2] |

Table 2: ^{13}C NMR Spectral Data

Experimental ^{13}C NMR data for **6-Chloro-2-methoxynicotinaldehyde** is not readily available in the public domain. Predicted chemical shift ranges for the key functional groups are provided below based on typical values for structurally similar compounds.

| Chemical Shift (δ) ppm (Predicted) | Assignment |
|---|------------------------------|
| 185-195 | Aldehyde (-CHO) |
| 110-165 | Pyridine Ring Carbons |
| 55-60 | Methoxy (-OCH ₃) |

Table 3: Mass Spectrometry Data

| m/z | Ion | Ionization Method |
|-----|--------------------|------------------------------------|
| 172 | [M+H] ⁺ | Electrospray Ionization (ESI+) [2] |

Table 4: Infrared (IR) Spectroscopy Data

An experimental IR spectrum for **6-Chloro-2-methoxynicotinaldehyde** is not publicly available. However, characteristic absorption bands can be predicted based on its functional groups.

| Functional Group | Predicted Absorption Range (cm ⁻¹) |
|------------------|--|
| C=O (Aldehyde) | 1685-1710 (Aromatic) |
| C-H (Aldehyde) | 2700-2760 and 2800-2860 |
| C-O (Methoxy) | 1000-1300 |
| C-Cl | ~750 |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **6-Chloro-2-methoxynicotinaldehyde**, adapted from methodologies for structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the chemical structure and connectivity of the molecule by analyzing the chemical shifts and coupling constants of its ¹H and ¹³C nuclei.
- Instrumentation: A 300 MHz or higher NMR spectrometer.
- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **6-Chloro-2-methoxynicotinaldehyde**.
 - Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
 - Transfer the solution to a 5 mm NMR tube.
- ¹H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment.
- Number of Scans: 16-64 scans.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-15 ppm.
- ^{13}C NMR Acquisition Parameters:
 - Pulse Program: Proton-decoupled single-pulse experiment.
 - Number of Scans: 1024-4096 scans.
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0-220 ppm.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase correct the resulting spectrum.
 - Calibrate the spectrum using the internal standard (TMS at 0.00 ppm).

Mass Spectrometry (MS)

- Objective: To determine the molecular weight and elemental composition of the molecule.
- Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) source.
- Sample Preparation:
 - Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
 - Dilute the stock solution to a final concentration of 1-10 $\mu\text{g/mL}$ in a solvent mixture appropriate for ESI, typically containing 0.1% formic acid to promote protonation.

- ESI-MS Acquisition Parameters:

- Ionization Mode: Positive ion mode ($[M+H]^+$).
- Capillary Voltage: 3-4 kV.
- Cone Voltage: 20-40 V.
- Source Temperature: 100-150 °C.
- Mass Range: m/z 50-500.

- Data Analysis:

- Identify the molecular ion peak ($[M+H]^+$).
- Analyze the isotopic pattern to confirm the presence of chlorine (an M+2 peak with approximately one-third the intensity of the molecular ion peak).

Infrared (IR) Spectroscopy

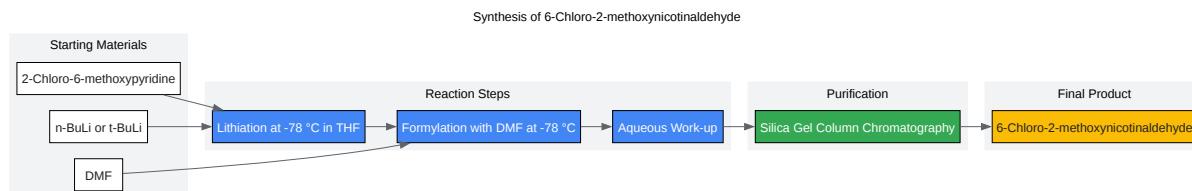
- Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation (ATR):
 - Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
 - Record a background spectrum of the empty ATR crystal.
 - Place a small amount of the solid **6-Chloro-2-methoxynicotinaldehyde** sample onto the ATR crystal.
 - Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

- IR Acquisition Parameters:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Data Analysis:
 - Identify and label the major absorption bands in the spectrum.
 - Correlate the observed bands with known vibrational frequencies of functional groups to confirm the structure.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates a common synthetic route for **6-Chloro-2-methoxynicotinaldehyde**.^{[1][2]}



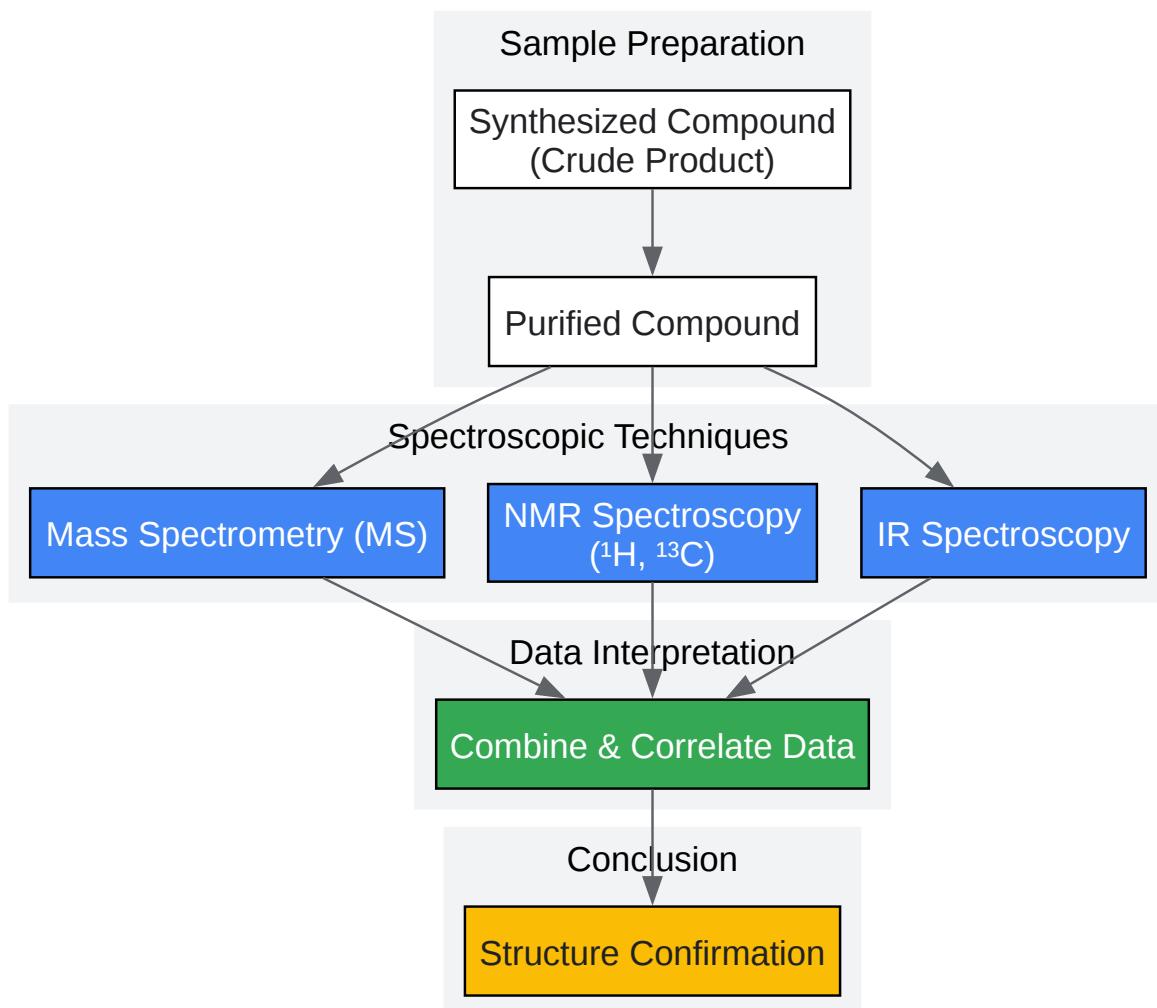
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Caption: Synthesis of **6-Chloro-2-methoxynicotinaldehyde**.

Analytical Workflow

The diagram below outlines a general workflow for the spectroscopic characterization of a synthesized organic compound like **6-Chloro-2-methoxynicotinaldehyde**.

General Workflow for Spectroscopic Analysis

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Caption: General workflow for spectral analysis.

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References

- 1. 6-chloro-2-methoxynicotinaldehyde CAS#: 95652-81-6 [m.chemicalbook.com]
- 2. 6-chloro-2-methoxynicotinaldehyde | 95652-81-6 [chemicalbook.com]
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